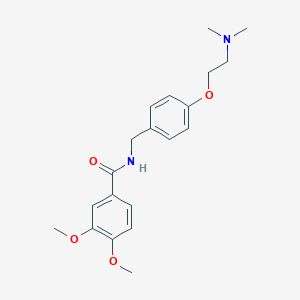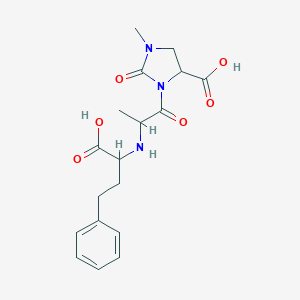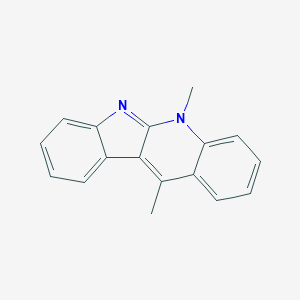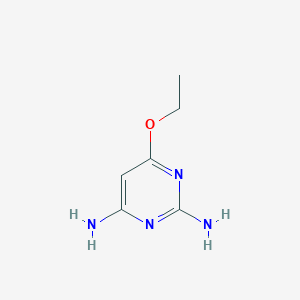
2,4-ジアミノ-6-エトキシピリミジン
概要
説明
2,4-Diamino-6-ethoxypyrimidine is an organic compound with the molecular formula C6H10N4O and a molecular weight of 154.1698 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3
科学的研究の応用
2,4-Diamino-6-ethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of anti-tubercular agents.
Biological Research: It is used in the study of enzyme inhibitors, particularly those targeting dihydrofolate reductase, an enzyme involved in folate metabolism.
Industrial Applications: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of 2,4-Diamino-6-ethoxypyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleic acids. Inhibiting this enzyme can disrupt the growth and proliferation of the bacteria .
Mode of Action
2,4-Diamino-6-ethoxypyrimidine interacts with its target, mt-DHFR, by occupying the glycerol (GOL) binding site of the enzyme . This binding site is considered a useful target for improving the selectivity of the compound towards mt-DHFR over human dihydrofolate reductase (h-DHFR) . The compound’s interaction with the GOL binding site inhibits the activity of mt-DHFR, thereby disrupting the synthesis of tetrahydrofolate .
Biochemical Pathways
The inhibition of mt-DHFR by 2,4-Diamino-6-ethoxypyrimidine affects the folate pathway, which is essential for the synthesis of nucleic acids. By inhibiting mt-DHFR, the compound disrupts the production of tetrahydrofolate, a crucial co-factor in the synthesis of purines and pyrimidines. This disruption can lead to a halt in the growth and proliferation of Mycobacterium tuberculosis .
Pharmacokinetics
The compound is designed with proper hydrophilicity to facilitate cell entry . This suggests that the compound may have favorable absorption and distribution properties, but further studies would be needed to confirm this.
Result of Action
The result of 2,4-Diamino-6-ethoxypyrimidine’s action is the inhibition of mt-DHFR, leading to a disruption in the synthesis of tetrahydrofolate. This disruption halts the growth and proliferation of Mycobacterium tuberculosis, demonstrating the compound’s anti-tubercular activity .
Action Environment
The action of 2,4-Diamino-6-ethoxypyrimidine is influenced by the environment within the bacterial cell. The compound is designed to have proper hydrophilicity to cross the cell wall of Mycobacterium tuberculosis . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the composition of the bacterial cell wall and the intracellular environment .
生化学分析
Biochemical Properties
2,4-Diamino-6-ethoxypyrimidine has been found to interact with the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), an important drug target in anti-TB drug development . The compound’s side chains can occupy the glycerol binding site of mt-DHFR, which is crucial for its biochemical activity .
Cellular Effects
The cellular effects of 2,4-Diamino-6-ethoxypyrimidine are primarily related to its anti-tubercular activity. It has been shown to exhibit good anti-TB activity against Mtb H37Ra, a strain of Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of 2,4-Diamino-6-ethoxypyrimidine involves its interaction with mt-DHFR. The compound’s side chains occupy the glycerol binding site of the enzyme, which is believed to improve the selectivity towards human dihydrofolate reductase .
Metabolic Pathways
It has been suggested that the compound undergoes N-oxygenation in the liver, mediated via a cytochrome P450 dependent system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-ethoxypyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with ethanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions for several hours. After the reaction, the mixture is neutralized with hydrochloric acid, and the product is purified by chromatography .
Industrial Production Methods: On an industrial scale, the synthesis of 2,4-Diamino-6-ethoxypyrimidine can be optimized by using efficient reaction conditions and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions: 2,4-Diamino-6-ethoxypyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (such as a halide) with a nucleophile.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions depend on the desired transformation.
Major Products: The major product of the nucleophilic substitution reaction involving 2,4-diamino-6-chloropyrimidine and ethanol is 2,4-Diamino-6-ethoxypyrimidine .
類似化合物との比較
2,4-Diamino-6-chloropyrimidine: This compound is a precursor in the synthesis of 2,4-Diamino-6-ethoxypyrimidine.
Trimethoprim: A well-known antibacterial agent that also targets dihydrofolate reductase.
Uniqueness: 2,4-Diamino-6-ethoxypyrimidine is unique due to its ethoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This modification can enhance its selectivity and potency as an enzyme inhibitor compared to other similar compounds .
特性
IUPAC Name |
6-ethoxypyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTAQMVXGXVICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278697 | |
| Record name | 2,4-Diamino-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116436-03-4 | |
| Record name | 2,4-Diamino-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
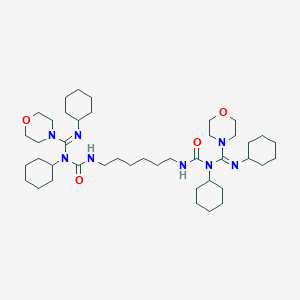
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
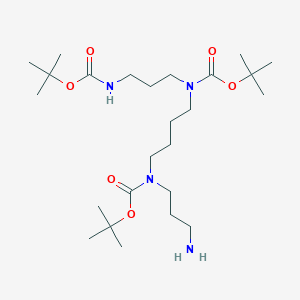

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)


